Antimycin A8b

Description

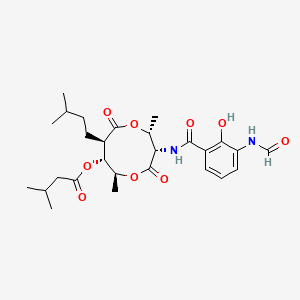

Structure

3D Structure

Properties

CAS No. |

197791-91-6 |

|---|---|

Molecular Formula |

C27H38N2O9 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate |

InChI |

InChI=1S/C27H38N2O9/c1-14(2)10-11-19-24(38-21(31)12-15(3)4)17(6)37-27(35)22(16(5)36-26(19)34)29-25(33)18-8-7-9-20(23(18)32)28-13-30/h7-9,13-17,19,22,24,32H,10-12H2,1-6H3,(H,28,30)(H,29,33)/t16-,17+,19-,22+,24+/m1/s1 |

InChI Key |

HLEQYMYKLIYQRC-GFRRLMGDSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)CC(C)C |

Canonical SMILES |

CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Antimycin A8b: A Technical Guide for Researchers

Antimycin A8b is a member of the antimycin A complex, a group of secondary metabolites produced by Streptomyces bacteria.[1][2] Known for their potent biological activities, antimycins, including A8b, are widely utilized in biomedical research as inhibitors of mitochondrial respiration. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and its application in experimental settings.

Chemical Structure and Properties

This compound is a nine-membered bis-lactone ring structure.[2] The detailed chemical identifiers for this compound are provided in the table below. While specific experimental data for this compound is limited, the general physical and chemical properties of the Antimycin A complex offer valuable insights.

| Identifier | Value | Reference |

| Molecular Formula | C27H38N2O9 | [3] |

| Molecular Weight | 534.6 g/mol | [3] |

| SMILES | CC(C)CC[C@@H]1--INVALID-LINK--OC(=O)--INVALID-LINK--OC1=O)NC(=O)c2cccc(c2O)NC=O">C@HOC(=O)CC(C)C | [3] |

| InChI | InChI=1S/C27H38N2O9/c1-14(2)10-11-19-24(38-21(31)12-15(3)4)17(6)37-27(35)22(16(5)36-26(19)34)29-25(33)18-8-7-9-20(23(18)32)28-13-30/h7-9,13-17,19,22,24,32H,10-12H2,1-6H3,(H,28,30)(H,29,33)/t16-,17+,19-,22+,24+/m1/s1 | [3] |

| InChIKey | HLEQYMYKLIYQRC-GFRRLMGDSA-N | [3] |

Table 1: Chemical Identifiers for this compound

| Property | Value | Notes |

| Appearance | White to off-white powder | General for Antimycin A |

| Melting Point | 149-150°C | General for Antimycin A |

| Solubility | Soluble in ethanol (50mg/mL), ether, acetone, chloroform. Slightly soluble in benzene or carbon tetrachloride. Insoluble in water. | General for Antimycin A |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | General for Antimycin A[1] |

Table 2: General Physical and Chemical Properties of Antimycin A

Mechanism of Action and Signaling Pathways

This compound, like other antimycins, is a potent inhibitor of the mitochondrial electron transport chain (ETC).[4] Specifically, it binds to the Qi site of Complex III (cytochrome c reductase), thereby blocking the transfer of electrons from ubiquinol to cytochrome c.[5] This inhibition disrupts the Q-cycle, a critical process for proton pumping across the inner mitochondrial membrane.[5]

The disruption of the ETC has several downstream consequences:

-

Inhibition of ATP Synthesis: The blockage of electron flow prevents the generation of a proton gradient necessary for ATP synthase to produce ATP.[5]

-

Increased Reactive Oxygen Species (ROS) Production: The stalled electron transport chain leads to the accumulation of electrons, which can be transferred to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species.[5]

-

Induction of Apoptosis: The increase in ROS and the disruption of mitochondrial function can trigger the intrinsic apoptotic pathway. This involves the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspases.[4]

Experimental Protocols

This compound is a valuable tool for studying mitochondrial function and dysfunction in various experimental models. Below is a generalized workflow for treating cultured cells with Antimycin A to induce mitochondrial stress.

Detailed Methodologies

Preparation of Antimycin A Stock Solution: For a 15 mM stock solution, reconstitute 10 mg of lyophilized Antimycin A in 1.2 mL of DMSO.[1] Store the stock solution at -20°C for up to 3 months.[1] Aliquot to avoid multiple freeze-thaw cycles.

Cell Treatment: The working concentration and treatment duration will vary depending on the cell type and the desired effect. A common concentration range for inducing mitochondrial dysfunction is 10-50 µM, with treatment times ranging from 30 minutes to 48 hours.[6][7]

Assessment of Mitochondrial Membrane Potential (MMP): A reduction in MMP is an early indicator of mitochondrial dysfunction. Staining with potentiometric dyes such as TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 allows for the quantification of MMP by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.

Measurement of Reactive Oxygen Species (ROS) Production: Cell-permeable dyes like H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) or MitoSOX Red are commonly used to measure cellular and mitochondrial ROS, respectively.[7] An increase in fluorescence, detectable by flow cytometry or a plate reader, corresponds to elevated ROS levels.

Cell Viability Assays: To determine the cytotoxic effects of this compound, cell viability can be assessed using various methods. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures metabolic activity, while the trypan blue exclusion assay distinguishes between viable and non-viable cells based on membrane integrity.

Analysis of Apoptosis: The induction of apoptosis can be confirmed by Western blotting for key apoptotic proteins. Look for the cleavage of caspase-3 and the presence of cytochrome c in the cytosolic fraction.

Measurement of Oxygen Consumption Rate (OCR): Extracellular flux analyzers, such as the Seahorse XF Analyzer, can directly measure the OCR of cultured cells, providing a real-time assessment of mitochondrial respiration. Treatment with Antimycin A will cause a rapid decrease in OCR.

Conclusion

This compound is a powerful research tool for investigating mitochondrial biology and the cellular consequences of respiratory chain inhibition. Its well-defined mechanism of action makes it an excellent agent for inducing oxidative stress and apoptosis in a controlled manner. The experimental protocols outlined in this guide provide a starting point for researchers to utilize this compound in their studies of cellular metabolism, signaling, and toxicology.

References

- 1. Antimycin A | Cell Signaling Technology [cellsignal.com]

- 2. Antimycin A | U.S. Geological Survey [usgs.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Antimycin A - Wikipedia [en.wikipedia.org]

- 6. A Preclinical Evaluation of Antimycin A as a Potential Antilung Cancer Stem Cell Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Antimycin A Analogs: A Technical Guide on Discovery, Origin, and Biological Activity

Disclaimer: Extensive literature searches did not yield specific information on a compound designated "Antimycin A8b." Therefore, this technical guide focuses on the well-characterized Antimycin A family of compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Antimycins are a class of potent secondary metabolites primarily produced by bacteria of the genus Streptomyces. First discovered in the mid-20th century, they have garnered significant scientific interest due to their diverse biological activities. The most studied member of this family is Antimycin A. These compounds are characterized by a nine-membered dilactone ring linked to a 3-formamidosalicylic acid moiety. Variations in the alkyl side chains of the dilactone ring give rise to a multitude of antimycin analogs.

This document provides an in-depth overview of the discovery and origin of the Antimycin A family, their mechanism of action, and a summary of their biological activities, with a focus on quantitative data and experimental methodologies.

Discovery and Origin

The first member of the antimycin family, Antimycin A, was discovered in 1945.[1] These natural products are predominantly isolated from various species of Streptomyces, a genus of Gram-positive bacteria known for its prolific production of secondary metabolites.[1][2] Streptomyces species are ubiquitous in soil and marine environments.[3][4] For instance, novel antimycin analogues have been isolated from sponge-associated and marine-derived Streptomyces species.[3][5] The biosynthesis of antimycins occurs through a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1]

Mechanism of Action

The primary and most well-elucidated mechanism of action for the Antimycin A family is the inhibition of the mitochondrial electron transport chain. Specifically, they bind to the Qi site of cytochrome c reductase (Complex III), blocking the transfer of electrons from cytochrome b to cytochrome c1.[1] This disruption of the electron flow has several critical downstream effects:

-

Inhibition of ATP Synthesis: The blockage of the electron transport chain prevents the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP production via oxidative phosphorylation.[1]

-

Generation of Reactive Oxygen Species (ROS): The inhibition of Complex III leads to the accumulation of electrons upstream, resulting in the increased production of superoxide radicals and other reactive oxygen species.

-

Induction of Apoptosis: The combination of ATP depletion and increased oxidative stress can trigger the intrinsic apoptotic pathway.

Biological Activities

Antimycin A and its analogs exhibit a broad spectrum of biological activities, making them valuable tools for research and potential therapeutic development.

Antifungal Activity

Antimycins have demonstrated potent activity against a range of fungal pathogens. This was one of the first biological activities to be described for this class of compounds.

Insecticidal and Piscicidal Activity

Antimycin A is a potent fish poison (piscicide) and is used in fisheries management to control invasive fish species.[1] It also exhibits insecticidal properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of antimycin analogues. Their ability to induce apoptosis makes them of particular interest in oncology research.

Antiviral Activity

Recent research has uncovered the antiviral properties of some antimycin analogues, expanding their potential therapeutic applications.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of various Antimycin A analogs.

Table 1: Antifungal Activity of Antimycin Analogs

| Compound | Fungal Species | Activity Metric | Value | Reference |

| Antimycin I (1) | Candida albicans | MIC | 8 µg/mL | [5] |

| Antimycin I (1) | Penicillium expansum | MIC | 8 µg/mL | [5] |

| Antimycin I (1) | Penicillium citrinum | MIC | 8 µg/mL | [5] |

| Antimycin I (1) | Botrytis cinerea | MIC | 8 µg/mL | [5] |

Table 2: Antibacterial Activity of Antimycin Analogs

| Compound | Bacterial Species | Activity Metric | Value | Reference |

| Antimycin B2 (2) | Staphylococcus aureus | MIC | 32.0 µg/mL | [3] |

| Antimycin B2 (2) | Loktanella hongkongensis | MIC | 8.0 µg/mL | [3] |

Table 3: Anticancer Activity of Antimycin Analogs

| Compound | Cell Line | Activity Metric | Value | Reference |

| Antimycin A2c | HeLa | IC50 | Not Specified | [6] |

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature for the characterization of Antimycin A analogs.

Isolation and Purification of Antimycin Analogs

-

Fermentation: Streptomyces strains are cultured in a suitable liquid medium (e.g., starch casein broth) under optimal conditions for secondary metabolite production.[7]

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to isolate individual antimycin analogues.

-

Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[5]

Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth.

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Visualizations

Signaling Pathway of Antimycin A-induced Apoptosis

Caption: Antimycin A induces apoptosis by inhibiting Complex III.

General Experimental Workflow for Antimycin Analog Discovery

Caption: Workflow for discovery of novel Antimycin analogs.

References

- 1. Structure-activity relationships of antifilarial antimycin analogues: a multivariate pattern recognition study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two Antimycin A Analogues from Marine-Derived Actinomycete Streptomyces lusitanus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Novel Antimycin Analogues with Agricultural Antifungal Activities from the Sponge-Associated Actinomycete Streptomyces sp. NBU3104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel antimycin analogue antimycin A2c, derived from marine Streptomyces sp., suppresses HeLa cells via disrupting mitochondrial function and depleting HPV oncoproteins E6/E7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. indianbotsoc.org [indianbotsoc.org]

An In-depth Technical Guide to the Synthesis and Biosynthesis of Antimycin A8b

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycin A8b belongs to the antimycin family, a group of potent secondary metabolites produced by Streptomyces bacteria.[1] These compounds are characterized by a nine-membered dilactone core linked to a 3-formamidosalicylamide moiety.[2] The structural diversity within the antimycin family arises from variations in the alkyl and acyl side chains attached to the dilactone ring.[3] this compound, with its specific side chains, exhibits significant biological activities, including antifungal and potential anticancer properties, by inhibiting the mitochondrial electron transport chain.[2][4] This guide provides a comprehensive overview of the biosynthetic pathway and synthetic strategies for this compound, tailored for researchers in natural product chemistry and drug development.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line encoded by the ant gene cluster.[5] The pathway can be broadly divided into the formation of the 3-formamidosalicylate (3-FSA) starter unit and the assembly of the dilactone core.

Biosynthesis of the 3-Formamidosalicylate (3-FSA) Starter Unit

The formation of the 3-FSA starter unit begins with the amino acid L-tryptophan. The key enzymatic steps are outlined below:

-

Tryptophan Oxidation: The enzyme AntN, a tryptophan-2,3-dioxygenase, catalyzes the oxidative cleavage of the indole ring of tryptophan to produce N-formyl-L-kynurenine.[2]

-

Conversion to Anthranilate: In some Streptomyces species, a pathway-specific kynureninase, AntP, converts N-formyl-L-kynurenine to anthranilate. In others, this step is likely carried out by a housekeeping kynureninase.[5]

-

Activation and Loading: AntF, an acyl-CoA ligase, activates anthranilate, which is then loaded onto the acyl carrier protein (ACP) AntG.[6]

-

Hydroxylation and Formylation: The AntHIJKL complex, a multicomponent oxygenase, hydroxylates the anthraniloyl-S-AntG at the C3 position to form 3-aminosalicylate. Subsequently, the formyltransferase AntO formylates the amino group to yield 3-formamidosalicyl-S-AntG, the final starter unit.[7]

Assembly of the Dilactone Core and Final Product

The assembly of the dilactone core of this compound is carried out by a hybrid NRPS-PKS system, primarily involving the enzymes AntC and AntD.

-

NRPS-mediated chain elongation: The NRPS module AntC initiates the process by incorporating L-threonine and pyruvate. The A1 domain of AntC activates and loads L-threonine, which is then condensed with the 3-FSA starter unit. The A2 domain activates and loads pyruvate, which is subsequently reduced by a ketoreductase (KR) domain and condensed with the growing chain.[6]

-

PKS-mediated chain extension: The PKS module AntD is responsible for incorporating the alkyl side chain characteristic of this compound. The acyltransferase (AT) domain of AntD selects for a specific acyl-CoA extender unit, which for this compound is derived from isovaleric acid.[8]

-

Macrolactonization and tailoring: A thioesterase (TE) domain within AntD catalyzes the cyclization of the linear precursor to form the nine-membered dilactone ring. The final tailoring step involves the acylation of the C-7 hydroxyl group by the acyltransferase AntB, which in the case of this compound, utilizes isobutyryl-CoA to complete the synthesis.[4]

Total Synthesis of this compound

While a specific total synthesis for this compound has not been extensively reported, a general strategy can be derived from the successful syntheses of other antimycin A analogues, such as Antimycin A1b and A3b.[1][9] The key challenges in the chemical synthesis of antimycins lie in the stereoselective construction of the nine-membered dilactone core and the late-stage introduction of the 3-formamidosalicylamide moiety.

A representative retrosynthetic analysis is presented below:

Key Synthetic Steps:

-

Asymmetric Synthesis of the Lactone Core Fragments: The synthesis typically begins with the preparation of two chiral fragments that will form the dilactone ring. Stereoselective methods such as asymmetric aldol reactions or the use of chiral pool starting materials are employed to establish the correct stereochemistry of the multiple chiral centers.[9]

-

Esterification and Formation of the Seco-acid: The two fragments are then coupled via an ester linkage to form the linear seco-acid precursor.

-

Macrolactonization: This is a critical and often challenging step. Various macrolactonization methods, such as the Yamaguchi or Shiina macrolactonization, are used to form the nine-membered ring.[1] The efficiency of this step is highly dependent on the conformation of the seco-acid.

-

Amide Coupling: The final step involves the coupling of the synthesized dilactone core with the 3-formamidosalicylamide side chain to yield the final product, this compound.

Experimental Protocols

Heterologous Expression of the Antimycin Biosynthetic Gene Cluster

Heterologous expression of the ant gene cluster in a suitable host, such as Streptomyces coelicolor or Escherichia coli, is a powerful technique for producing antimycins and for engineering the biosynthetic pathway to create novel analogues.[10][11]

Workflow for Heterologous Expression in S. coelicolor

References

- 1. Organoboron-based allylation approach to the total synthesis of the medium-ring dilactone (+)-antimycin A(1b) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimycin A fermentation. I. Production and selection of strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic synthesis of dilactone scaffold of antimycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An expeditious enantioselective synthesis of antimycin A3b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Antimycin A8b: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycin A8b belongs to the antimycin family, a group of secondary metabolites produced by Streptomyces bacteria. These compounds are potent inhibitors of cellular respiration and have garnered significant interest in biomedical research due to their profound effects on mitochondrial function and induction of cell death pathways. This technical guide provides an in-depth overview of the molecular characteristics, biological activity, and experimental investigation of this compound and its closely related analogs.

Molecular Profile

Antimycins are characterized by a 9-membered dilactone ring core. Variations in the alkyl side chains and the acyl group attached to the 3-amino salicylic acid moiety give rise to a series of congeners with differing biological potencies.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₈N₂O₉ | |

| Molecular Weight | 534.6 g/mol |

Mechanism of Action

Antimycin A acts as a potent and specific inhibitor of the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome bc1 complex or ubiquinone:cytochrome c oxidoreductase.[1][2]

Specifically, Antimycin A binds to the Qi site on the cytochrome b subunit of Complex III.[1] This binding event blocks the transfer of electrons from coenzyme Q (ubiquinone) to cytochrome c1.[1] The key consequences of this inhibition include:

-

Disruption of the Q-cycle: The normal enzymatic turnover of Complex III is halted.[2]

-

Inhibition of Oxidative Phosphorylation: The blockage of electron flow prevents the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis by ATP synthase.

-

Increased Production of Reactive Oxygen Species (ROS): The inhibition of Complex III leads to an accumulation of electrons upstream, resulting in the increased production of superoxide radicals (O₂⁻) and other reactive oxygen species.[3] This surge in ROS can induce oxidative stress and damage to cellular components, including lipids, proteins, and DNA.[4]

Biological Activities

The profound disruption of mitochondrial function by Antimycin A triggers a cascade of cellular events, making it a valuable tool for studying various biological processes.

Induction of Apoptosis

Antimycin A is a well-established inducer of apoptosis, or programmed cell death. The increased mitochondrial ROS production and the loss of mitochondrial membrane potential are key initiating events in the intrinsic apoptotic pathway.[4][5] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activation of caspases, and ultimately, cell death.[6]

Modulation of Autophagy

Antimycin A has also been shown to influence autophagy, the cellular process of degrading and recycling damaged organelles and proteins. Some studies suggest that Antimycin A can inhibit autophagy through its action on mitochondrial complex III.[7]

Other Activities

Due to its potent biological effects, Antimycin A and its analogs have been investigated for various applications, including:

-

Antifungal and Piscicidal Agent: Antimycin A has been used as a fish poison in aquaculture to control invasive species.[8]

-

Cancer Research: Its ability to induce apoptosis has led to its investigation as a potential anticancer agent.[6]

Quantitative Data

The following table summarizes the inhibitory concentrations of Antimycin A observed in various cell lines and experimental conditions.

| Parameter | Cell Line | Condition | Value | Reference |

| IC₅₀ | HPF | 24 h treatment | ~150 µM | [5] |

| IC₅₀ | L6 | 24 h, high-glucose (25 mM) medium | 42.1 nM | [9] |

| IC₅₀ | L6 | 24 h, galactose (10 mM) medium | 7.1 nM | [9] |

| IC₅₀ | H9c2 | 24 h, high-glucose (25 mM) medium | 176.5 nM | [9] |

| IC₅₀ | H9c2 | 24 h, galactose (10 mM) medium | 16.5 nM | [9] |

| IC₅₀ | HepG2 | 24 h, high-glucose (25 mM) medium | 58.1 nM | [9] |

| IC₅₀ | HepG2 | 24 h, galactose (10 mM) medium | 3.3 nM | [9] |

| EC₅₀ | HepG2 | Measurement of Extracellular Acidification Rate (ECAR) | Not specified in source | [9] |

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (MMP) using JC-1

This protocol describes the use of the cationic dye JC-1 to assess changes in mitochondrial membrane potential by flow cytometry. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green.[10]

Materials:

-

JC-1 dye stock solution (e.g., 7.66 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluence in appropriate culture vessels.

-

JC-1 Staining Solution Preparation: Prepare a 30 µM JC-1 staining solution by diluting the stock solution in complete cell culture medium. Vortex or sonicate to ensure the dye is fully dissolved.[10]

-

Staining:

-

For adherent cells, remove the culture medium and add the JC-1 staining solution.

-

For suspension cells, pellet the cells and resuspend them in the JC-1 staining solution.

-

The final concentration of JC-1 for staining will be 3 µM when mixed with the cells.[10]

-

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.[11]

-

Washing:

-

For adherent cells, remove the staining solution and wash the cells with warm PBS.

-

For suspension cells, pellet the cells by centrifugation (e.g., 400 x g for 5 minutes), remove the supernatant, and resuspend in warm PBS. Repeat the wash step.

-

-

Analysis:

-

Resuspend the cells in fresh culture medium or PBS.

-

Analyze the cells immediately by flow cytometry.

-

Excite JC-1 at 488 nm. Detect green fluorescence (monomers) in the FITC channel (e.g., 530 nm) and red fluorescence (J-aggregates) in the PE channel (e.g., 590 nm).[10][12]

-

The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

-

TUNEL Assay for Detection of DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[13]

Materials:

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., fluorescein-dUTP)

-

Wash Buffer (e.g., PBS)

-

Mounting medium

-

Fluorescence microscope or flow cytometer

Procedure (for cells on coverslips):

-

Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[13][14]

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Incubate the cells with permeabilization solution for 5-15 minutes at room temperature.[15]

-

Washing: Wash the cells twice with PBS.

-

TUNEL Reaction:

-

Prepare the TUNEL reaction cocktail according to the manufacturer's instructions.

-

Add the reaction cocktail to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.[14]

-

-

Washing: Wash the cells three times with PBS.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Propidium Iodide.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualization: Observe the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus. Alternatively, stained cells can be analyzed by flow cytometry.[16]

Western Blot Analysis of Apoptosis Markers

Western blotting can be used to detect changes in the expression and cleavage of key apoptotic proteins, such as caspases and PARP.[17][18]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with Antimycin A to induce apoptosis.

-

Collect and wash the cells with cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[4]

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-PAGE gel.[4]

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., targeting cleaved caspase-3) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection:

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]

- 3. How to Use Respiratory Chain Inhibitors in Toxicology Studies-Whole-Cell Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.6. Western Blot Analysis [bio-protocol.org]

- 5. Antimycin A induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Antimycin A - Wikipedia [en.wikipedia.org]

- 9. MITOTOX [mitotox.org]

- 10. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]

- 13. TUNEL Assay [bio-protocol.org]

- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. m.youtube.com [m.youtube.com]

- 16. content.abcam.com [content.abcam.com]

- 17. Apoptosis western blot guide | Abcam [abcam.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Antimycin A Family: A Technical Guide to a Dual-Threat Compound in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Antimycin A family of compounds, first isolated from Streptomyces species, represents a class of natural products with potent biological activities. Structurally, they are characterized by a nine-membered bicyclic lactone core linked to a 3-formamidosalicylic acid moiety. While long recognized for their potent antifungal and piscicidal properties, recent research has unveiled their potential as anticancer agents due to a unique dual mechanism of action, making them a subject of intense interest in drug discovery and development.

This technical guide provides an in-depth overview of the Antimycin A family, focusing on their core structure, biosynthesis, multifaceted mechanism of action, and the quantitative assessment of their biological activity. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to facilitate further research and application in a laboratory setting.

Core Structure and Biosynthesis

The antimycins are depsipeptides, meaning they contain both ester and amide bonds in their cyclic structure. The core scaffold consists of a nine-membered dilactone ring, with variability in the alkyl side chains at specific positions, giving rise to a family of related analogs.[1]

The biosynthesis of Antimycin A is a complex process orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) multienzyme complex.[2][3] The pathway originates from the amino acid tryptophan, which undergoes a series of enzymatic modifications to form the 3-aminosalicylate starter unit. This unit is then extended by the PKS and NRPS machinery, incorporating extender units and undergoing cyclization to form the characteristic dilactone core.[2][4]

Dual Mechanism of Action: A Two-Pronged Attack

Antimycin A and its analogs exert their potent biological effects through a dual mechanism of action, targeting two critical cellular pathways: mitochondrial respiration and apoptosis regulation.

Inhibition of Mitochondrial Electron Transport Chain at Complex III

The primary and most well-characterized mechanism of action of Antimycin A is the potent inhibition of the mitochondrial electron transport chain (ETC) at Complex III, also known as ubiquinone-cytochrome c reductase.[5][6][7][8]

Molecular Interaction: Antimycin A binds specifically to the Qi site of cytochrome b, a subunit of Complex III.[5][6] This binding event physically blocks the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c1.[3][5][6]

Consequences of Inhibition:

-

Disruption of the Q-cycle: The blockage of electron flow at the Qi site disrupts the Q-cycle, a key process for proton pumping across the inner mitochondrial membrane.[3]

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): The inhibition of proton pumping leads to a rapid collapse of the mitochondrial membrane potential.[5]

-

Decreased ATP Synthesis: The dissipation of the proton motive force severely impairs the ability of ATP synthase to produce ATP, leading to cellular energy depletion.[3]

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain results in the accumulation of electrons upstream, leading to the increased production of superoxide radicals and other reactive oxygen species (ROS).[7] This surge in ROS can induce oxidative stress and trigger apoptotic cell death.

Caption: Antimycin A inhibits Complex III, blocking electron transport and proton pumping, leading to decreased ATP and increased ROS.

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

In addition to its effects on mitochondrial respiration, Antimycin A has been shown to directly interact with and inhibit the function of anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2 and Bcl-xL.[9] This activity is notably independent of its inhibition of Complex III.[9]

Molecular Interaction: Computational docking studies and competitive binding assays have demonstrated that Antimycin A can bind to the BH3-binding groove of Bcl-2 and Bcl-xL.[9] This hydrophobic pocket is the natural binding site for pro-apoptotic BH3-only proteins (e.g., Bad, Bid, Puma), which are essential for initiating the intrinsic apoptotic pathway.

Consequences of Inhibition:

-

Release of Pro-Apoptotic Proteins: By occupying the BH3-binding groove, Antimycin A prevents the sequestration of pro-apoptotic proteins by Bcl-2/Bcl-xL.

-

Activation of the Intrinsic Apoptotic Pathway: The released pro-apoptotic proteins can then activate the effector proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.

-

Sensitization to other Apoptotic Stimuli: This direct inhibition of anti-apoptotic proteins can sensitize cancer cells, which often overexpress Bcl-2 or Bcl-xL for survival, to other chemotherapeutic agents.

Caption: Antimycin A inhibits Bcl-2/Bcl-xL, leading to the activation of apoptosis.

Quantitative Data

The biological activity of the Antimycin A family of compounds has been quantified through various assays. The following tables summarize key quantitative data for Antimycin A and some of its analogs.

Table 1: Cytotoxicity (IC50) of Antimycin A Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Antimycin A | A549 | Lung Adenocarcinoma | ~1 | Fiedler et al., 2012 |

| Antimycin A | CAL 27 | Oral Squamous Carcinoma | <10 | [4] |

| Antimycin A | Ca9-22 | Oral Squamous Carcinoma | <10 | [4] |

| Antimycin A3 analog | HeLa | Cervical Cancer | < Antimycin A3 | [6] |

| Antimycin A3 analog | MDA-MB-231 | Breast Cancer | < Antimycin A3 | [6] |

| Antimycin A3 analog | PC-3 | Prostate Cancer | < Antimycin A3 | [6] |

Table 2: Binding Affinity (Ki) of Antimycin A for Anti-apoptotic Bcl-2 Family Proteins

| Protein | Ki (µM) | Reference |

| BCL-2 | 2.95 | [2] |

| BCL-XL | 2.70 | [2] |

| BCL-W | 4.57 | [2] |

| MCL-1 | 2.51 | [2] |

| A1 | >10 | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Antimycin A are provided below.

Mitochondrial Complex III Activity Assay

This protocol is adapted from commercially available kits for the spectrophotometric measurement of Complex III activity.

Principle: The activity of Complex III is determined by measuring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. Antimycin A is used as a specific inhibitor to confirm that the observed activity is due to Complex III.

Materials:

-

Isolated mitochondria from cells or tissue

-

Complex III Assay Buffer

-

Reduced Coenzyme Q (e.g., Decylubiquinol)

-

Cytochrome c (oxidized form)

-

Antimycin A solution (inhibitor)

-

Microplate reader capable of measuring absorbance at 550 nm

Procedure:

-

Sample Preparation: Isolate mitochondria from the desired cell line or tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation using a Bradford or BCA assay.

-

Reaction Setup: In a 96-well plate, prepare the following reaction mixtures:

-

Sample Well: Complex III Assay Buffer, mitochondrial sample, and reduced Coenzyme Q.

-

Inhibitor Control Well: Complex III Assay Buffer, mitochondrial sample, Antimycin A, and reduced Coenzyme Q.

-

Blank Well: Complex III Assay Buffer and mitochondrial sample (no substrate).

-

-

Initiate Reaction: Add oxidized cytochrome c to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 550 nm every 30 seconds for 5-10 minutes at 30°C.

-

Data Analysis: Calculate the rate of cytochrome c reduction (change in absorbance per minute). The specific activity of Complex III is the rate in the sample well minus the rate in the inhibitor control well, normalized to the amount of mitochondrial protein.

Caption: Workflow for measuring mitochondrial Complex III activity.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The fluorescent dye JC-1 exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

-

Cultured cells

-

JC-1 staining solution

-

Antimycin A (as a positive control for depolarization)

-

Fluorescence microscope or plate reader with appropriate filters for red and green fluorescence

Procedure:

-

Cell Culture: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of Antimycin A or other test compounds for the specified duration. Include an untreated control and a positive control (e.g., a known depolarizing agent like FCCP).

-

Staining: Remove the treatment medium and incubate the cells with the JC-1 staining solution in the dark at 37°C for 15-30 minutes.

-

Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.

-

Imaging/Measurement:

-

Microscopy: Visualize the cells using a fluorescence microscope. Capture images in both the red (J-aggregates) and green (monomers) channels.

-

Plate Reader: Measure the fluorescence intensity in both the red (~590 nm emission) and green (~525 nm emission) channels.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio compared to the untreated control indicates mitochondrial depolarization.

Caption: Workflow for measuring mitochondrial membrane potential using JC-1.

Detection of Intracellular Reactive Oxygen Species (ROS)

Principle: This protocol uses a cell-permeable fluorescent probe (e.g., Dihydroethidium - DHE, or specific mitochondrial ROS probes) that becomes fluorescent upon oxidation by ROS. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Materials:

-

Cultured cells

-

ROS-sensitive fluorescent probe (e.g., DHE)

-

Antimycin A (as a positive control for ROS induction)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Seed cells and allow them to adhere.

-

Staining: Pre-load the cells with the ROS-sensitive fluorescent probe by incubating them in a medium containing the probe for 30-60 minutes at 37°C.

-

Treatment: After staining, treat the cells with Antimycin A or other test compounds.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or capture images using a fluorescence microscope. Measurements can be taken kinetically or at a fixed endpoint.

-

Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or a control group. An increase in fluorescence indicates an increase in ROS production.

Caption: Workflow for detecting intracellular reactive oxygen species.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cultured cells

-

Antimycin A or other test compounds

-

MTT solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Antimycin A or other test compounds for the desired exposure time (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

The Antimycin A family of compounds presents a compelling case for further investigation in the field of drug discovery, particularly in oncology. Their unique dual mechanism of action, targeting both cellular energy metabolism and the core apoptotic machinery, offers the potential for potent and selective anticancer activity. This technical guide provides a foundational understanding of these complex molecules, from their biosynthesis and mechanism of action to practical experimental protocols. The provided quantitative data and visualizations serve as a valuable resource for researchers aiming to explore the therapeutic potential of the Antimycin A family and to develop novel analogs with improved efficacy and safety profiles. As our understanding of the intricate interplay between cellular metabolism and apoptosis continues to grow, the dual-threat nature of compounds like Antimycin A will undoubtedly pave the way for innovative therapeutic strategies.

References

- 1. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhibition of mitochondrial complex III induces differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 [mdpi.com]

- 9. Inhibition of Human Cancer Cell Growth by Analogues of Antimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimycin A: An In-depth Technical Guide to its Function as a Complex III Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimycin A is a potent inhibitor of the mitochondrial electron transport chain (ETC), specifically targeting Complex III (cytochrome bc1 complex). This guide provides a comprehensive technical overview of Antimycin A's mechanism of action, its quantitative inhibitory properties, and its downstream cellular effects. Detailed experimental protocols for assessing its impact on mitochondrial function are provided, alongside visual representations of the key signaling pathways involved. While Antimycin A encompasses a family of related compounds, this document focuses on the well-characterized inhibitory action on Complex III, with specific data provided for analogues where available.

Mechanism of Action

Antimycin A exerts its inhibitory effect by binding to the Qi site of the cytochrome b subunit within Complex III of the electron transport chain.[1][2] This binding event physically obstructs the transfer of electrons from cytochrome b to cytochrome c1, effectively halting the Q-cycle.[3] The consequences of this inhibition are multifaceted and profound for cellular bioenergetics:

-

Electron Transport Blockade: The flow of electrons through the ETC is interrupted downstream of Complex II.[1][2]

-

Collapse of Proton Gradient: As electron transport is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, the inhibition of Complex III leads to a dissipation of the mitochondrial membrane potential (ΔΨm).[4]

-

Decreased ATP Synthesis: The collapse of the proton motive force prevents ATP synthase from generating ATP, leading to a cellular energy deficit.[2]

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex III results in the accumulation of upstream electron carriers in a reduced state. This leads to the premature transfer of electrons to molecular oxygen, generating superoxide anions (O2•−) and other reactive oxygen species.[2][5]

Quantitative Inhibition Data

The inhibitory potency of Antimycin A can be quantified through various parameters. The following table summarizes key quantitative data for Antimycin A analogues. It is important to note that specific values can vary depending on the experimental system (e.g., isolated mitochondria vs. whole cells) and the specific analogue used.

| Parameter | Value | Species/System | Antimycin A Analogue | Reference |

| IC50 | 38 nM | Isolated Rat Liver Mitochondria | Antimycin A3 | [6] |

| EC50 | 1.25 µg/mL | Rhizoctonia solani (antifungal activity) | Antimycin A1 | [7] |

Signaling Pathways and Cellular Consequences

The inhibition of Complex III by Antimycin A triggers a cascade of downstream signaling events, primarily initiated by the surge in mitochondrial ROS. These events can culminate in various cellular outcomes, including apoptosis and modulation of autophagy.

ROS-Mediated Signaling

The increase in mitochondrial ROS acts as a signaling event, activating downstream pathways that can lead to cellular damage and apoptosis. One such pathway involves the activation of Protein Kinase C (PKC).

Caption: Antimycin A inhibition of Complex III leads to ROS production and subsequent PKC activation.

Induction of Apoptosis

Antimycin A is a well-documented inducer of apoptosis. The apoptotic cascade is initiated by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria.

Caption: The apoptotic pathway induced by Antimycin A involves key mitochondrial events.

Key Experimental Protocols

The following protocols provide detailed methodologies for assessing the effects of Antimycin A on mitochondrial function.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method for evaluating mitochondrial respiration by measuring the oxygen consumption rate (OCR).

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF96 or XFe24 cell culture microplate and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.[8]

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a 37°C non-CO2 incubator with Seahorse XF Calibrant.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and Antimycin A, each diluted to their optimal working concentrations in the assay medium.[9] Typical final concentrations are in the range of 1-2 µM for oligomycin, 0.5-1.0 µM for FCCP, and 0.5 µM for rotenone/antimycin A.[8][10]

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.[9]

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Spectrophotometric Assay of Complex III Activity

This assay measures the activity of Complex III by monitoring the reduction of cytochrome c.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues using a suitable mitochondria isolation kit.[11]

-

Protein Quantification: Determine the protein concentration of the isolated mitochondria using a Bradford assay.[11]

-

Reaction Mix Preparation: Prepare a reaction mix containing Complex III Assay Buffer and oxidized cytochrome c.[11]

-

Sample Preparation: In a 96-well plate, add the isolated mitochondrial samples. For background correction, a parallel set of samples should be prepared containing Antimycin A to inhibit Complex III-specific activity.[12]

-

Reaction Initiation and Measurement: Initiate the reaction by adding the substrate (e.g., reduced coenzyme Q). Immediately measure the increase in absorbance at 550 nm in kinetic mode at 30-second intervals for 10-20 minutes. The absorbance change corresponds to the reduction of cytochrome c.[11][12]

-

Calculation of Activity: Calculate the specific activity of Complex III by subtracting the rate of the Antimycin A-inhibited sample from the total rate and normalizing to the amount of mitochondrial protein. One unit of activity is defined as the amount of enzyme that reduces 1.0 µmol of cytochrome c per minute.[1][13]

Measurement of Mitochondrial Superoxide Production with MitoSOX Red

MitoSOX Red is a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.

Protocol:

-

Cell Culture: Culture cells to 80-90% confluency in a suitable multi-well plate.

-

Positive Control (Optional): To induce superoxide production as a positive control, cells can be treated with a known inducer like a low concentration of Antimycin A (e.g., 40 µM) for a defined period (e.g., 3.5 hours).[14]

-

MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red in a suitable buffer (e.g., HBSS with calcium and magnesium). Remove the culture medium from the cells, wash with warm buffer, and incubate with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.[15][16]

-

Washing: Gently wash the cells three times with warm buffer to remove excess probe.[16]

-

Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope or a microplate reader. For MitoSOX Red, the excitation is typically around 510 nm and emission is measured at approximately 580 nm.

-

Data Analysis: Quantify the fluorescence intensity. For microscopy, this can be done using image analysis software. For plate reader data, normalize the fluorescence signal to cell number or protein content.

Conclusion

Antimycin A is an invaluable tool for studying mitochondrial function and dysfunction. Its specific and potent inhibition of Complex III allows for the detailed investigation of the electron transport chain, cellular bioenergetics, and the signaling pathways that are triggered by mitochondrial stress. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to effectively utilize Antimycin A in their studies and to further unravel the intricate role of mitochondria in health and disease.

References

- 1. tribioscience.com [tribioscience.com]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. Antimycin A | Cell Signaling Technology [cellsignal.com]

- 4. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]

- 8. content.protocols.io [content.protocols.io]

- 9. agilent.com [agilent.com]

- 10. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Mitochondrial complex III activity: from invasive muscle biopsies to patient-friendly buccal swab analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

- 14. sm.unife.it [sm.unife.it]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Antimycin A

Audience: Researchers, scientists, and drug development professionals.

Quantitative Solubility Data

Antimycin A exhibits poor solubility in aqueous solutions but is soluble in various organic solvents.[1][2] The following table summarizes the available quantitative solubility data for the Antimycin A complex.

| Solvent | Concentration | Citation |

| 95% Ethanol | 50 mg/mL | [2] |

| DMSO | 2 mg/mL | |

| DMSO | 35 mg/mL | [3][4] |

| Methanol | Soluble (qualitative) | [5] |

| Dimethyl formamide | Soluble (qualitative) | [5] |

| Ether | Freely Soluble (qualitative) | |

| Acetone | Freely Soluble (qualitative) | |

| Chloroform | Freely Soluble (qualitative) | |

| Benzene | Slightly Soluble (qualitative) | [1][2] |

| Carbon Tetrachloride | Slightly Soluble (qualitative) | [1][2] |

| Petroleum Ether | Slightly Soluble (qualitative) | [1] |

| Water | Insoluble | [1][2] |

Stability Profile

The stability of Antimycin A is dependent on the storage conditions, both in solid form and in solution.

| Form | Storage Temperature | Duration | Citation |

| Lyophilized Powder | -20°C (desiccated) | 24 months | [3][4] |

| Solid | -20°C | ≥ 4 years | [5] |

| 95% Alcoholic Solution | 4°C | 4 months | |

| Stock Solution in Ethanol | -20°C (aliquoted) | Stable (general range of 1-3 months suggested) | |

| Stock Solution in DMSO | -20°C (aliquoted) | Use within 3 months | [3][4] |

Note: To prevent degradation, it is recommended to aliquot solutions to avoid multiple freeze-thaw cycles.[3][4]

Experimental Protocols

3.1. Preparation of Stock Solutions

A standard protocol for preparing a high-concentration stock solution of Antimycin A for in vitro experiments is as follows:

-

Product Handling: Antimycin A is typically supplied as a lyophilized powder or solid.[4][5] Handle the compound in a well-ventilated area, using appropriate personal protective equipment.

-

Solvent Selection: Choose a suitable organic solvent based on the desired concentration and compatibility with the experimental system. Ethanol and DMSO are common choices.[3]

-

Reconstitution: For a 15 mM stock solution, reconstitute 10 mg of Antimycin A powder in 1.2 mL of DMSO.[4] For a 50 mg/mL stock in ethanol, dissolve the appropriate amount of Antimycin A in 95% ethanol. To aid dissolution, vortexing may be required. It is recommended to purge the solvent with an inert gas before preparing the solution.[5]

-

Storage: Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.[3][4]

3.2. Assessment of Solution Stability

While detailed, systematic stability studies are not extensively published in the provided search results, a general approach to assess the stability of Antimycin A in a specific solvent and storage condition would involve:

-

Initial Characterization: Immediately after preparation, characterize the stock solution using High-Performance Liquid Chromatography (HPLC) to determine the initial concentration and purity of Antimycin A. This will serve as the baseline (T=0).

-

Storage Conditions: Aliquot the stock solution and store it under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect the samples from light.

-

Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot and re-analyze it by HPLC.

-

Data Comparison: Compare the peak area and purity of the aged samples to the T=0 sample to determine the extent of degradation over time. A significant decrease in the main peak area or the appearance of new peaks would indicate instability.

Signaling Pathways and Mechanisms of Action

Antimycin A is a well-characterized inhibitor of the mitochondrial electron transport chain.[6] Its primary mechanism of action involves binding to complex III (cytochrome c reductase), which disrupts cellular respiration and leads to several downstream effects.[3][4]

Caption: Antimycin A inhibits Complex III, leading to ROS production and apoptosis.

Recent studies have also elucidated a role for Antimycin A in promoting the degradation of the oncoprotein c-Myc. This process is mediated by the generation of reactive oxygen species (ROS).[7]

Caption: Antimycin A-induced ROS activates GSK3α/β, promoting c-Myc degradation.

Experimental Workflow

A typical experimental workflow for studying the effects of Antimycin A on cultured cells involves several key steps, from cell preparation to data analysis.

Caption: General workflow for in vitro experiments with Antimycin A.

References

- 1. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimycin A - LKT Labs [lktlabs.com]

- 3. Antimycin A | Cell Signaling Technology [cellsignal.com]

- 4. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Antimycin A from Streptomyces sp., A8674 Sigma-Aldrich [sigmaaldrich.com]

- 7. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Inducing Oxidative Stress In Vitro Using Antimycin A

Introduction

Antimycin A is a potent mitochondrial inhibitor widely utilized in research to induce oxidative stress in vitro.[1][2] It specifically targets Complex III (cytochrome bc1 complex) of the electron transport chain (ETC), blocking the transfer of electrons from cytochrome b to cytochrome c1.[1][3] This inhibition disrupts the mitochondrial proton gradient, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), primarily superoxide radicals.[1] The resulting oxidative stress can trigger various cellular responses, including the activation of stress-response pathways, autophagy, and apoptosis, making Antimycin A a valuable tool for studying the mechanisms of oxidative damage and cellular defense.[1][4][5]

Mechanism of Action

Antimycin A binds to the Qi site of the cytochrome b subunit within Complex III of the mitochondrial ETC.[1] This binding event obstructs the electron flow, causing a backup of electrons upstream. The accumulated electrons can then be prematurely transferred to molecular oxygen, generating superoxide anions (O₂⁻•). This process significantly contributes to the cellular pool of ROS, leading to oxidative stress when the cell's antioxidant capacity is overwhelmed. The disruption of the ETC also leads to a collapse of the mitochondrial membrane potential and a reduction in cellular ATP levels.[1][4]

Key Applications

-

Studying Mitochondrial Function and Dysfunction: By selectively inhibiting Complex III, researchers can investigate its role in cellular respiration and energy metabolism.[1]

-

Induction of Oxidative Stress and Cell Death: Antimycin A is used to model conditions of oxidative stress and to study the downstream signaling pathways leading to apoptosis and other forms of cell death.[1][6]

-

Investigating Redox Signaling and Antioxidant Responses: It allows for the study of cellular responses to ROS, including the activation of transcription factors like NRF2 and changes in glutathione (GSH) metabolism.[7]

-

Drug Screening and Development: Antimycin A can be used as a positive control for screening compounds with potential antioxidant or pro-oxidant activities.

Quantitative Data Summary

The effective concentration of Antimycin A and the duration of treatment can vary significantly depending on the cell type and the specific experimental endpoint. Below is a summary of concentrations and observed effects from various studies.

| Cell Type | Concentration | Incubation Time | Key Observed Effects | Reference |

| U937 cells | 1 µM | 30 minutes | 90±4% inhibition of oxygen consumption; enhanced ROS formation and DNA strand scission induced by peroxynitrite. | [8] |

| NRK52E renal tubular epithelial cells | 10 and 20 µM | Not specified | Dose-dependent increase in cell death; significant reduction in NRF2 protein expression and GSH levels. | [7] |

| Human Pulmonary Fibroblast (HPF) cells | 10-200 µM | 25 min to 24 h | Significant increase in ROS levels; dose-dependent induction of apoptosis and GSH depletion. | [6] |

| HeLa cells | 10, 25, and 50 µM | 30 minutes | Dose-dependent increase in ROS production without affecting cell viability at 25 µM for 30 min. | [9] |

| HepG2 cells | 10 nM | 48 hours | ~50% inhibition of oxygen consumption rate; four-fold increase in basal superoxide production. | [10] |

| ARPE-19 and hRPE cells | 1, 10, and 20 µM | Up to 24 hours | Dose-dependent cell death; rapid loss of mitochondrial membrane potential; collapse of oxidative phosphorylation. | [4] |

| Human Sperm | 40 µM | 3.5 hours | Used as a positive control for inducing mitochondrial superoxide production. | [11] |

Experimental Protocols

Protocol 1: Induction of Oxidative Stress in Cultured Cells

This protocol describes a general procedure for treating cultured cells with Antimycin A to induce oxidative stress.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Antimycin A stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well or 24-well tissue culture plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.

-

Preparation of Antimycin A Working Solution: On the day of the experiment, prepare fresh dilutions of Antimycin A in complete cell culture medium to the desired final concentrations (e.g., 10 nM to 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Antimycin A treatment.

-

Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared Antimycin A-containing medium or vehicle control medium to the respective wells.

-

Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 48 hours) in a CO₂ incubator at 37°C. The incubation time will depend on the specific endpoint being measured.

-

Downstream Analysis: Following incubation, the cells are ready for various downstream assays to measure oxidative stress, such as ROS detection (Protocol 2), measurement of mitochondrial membrane potential, or cell viability assays.

Protocol 2: Measurement of Intracellular ROS using H₂DCFDA

This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure general intracellular ROS levels.

Materials:

-

Antimycin A-treated cells (from Protocol 1)

-

H₂DCFDA stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Preparation of H₂DCFDA Working Solution: Prepare a working solution of H₂DCFDA (e.g., 5-10 µM) in pre-warmed serum-free medium immediately before use. Protect the solution from light.

-

Cell Staining: After Antimycin A treatment, remove the treatment medium and wash the cells twice with warm PBS.

-

Add the H₂DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Measurement:

-

Microplate Reader: After incubation, wash the cells twice with PBS. Add PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Flow Cytometry: After incubation, detach the cells using a gentle cell dissociation reagent (e.g., TrypLE). Resuspend the cells in PBS and analyze immediately on a flow cytometer using the appropriate laser and filter set (e.g., FITC channel).

-

-

Data Analysis: Quantify the increase in fluorescence in Antimycin A-treated cells relative to the vehicle-treated control cells.

Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

This protocol details the use of MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and detects superoxide.

Materials:

-

Antimycin A-treated cells (from Protocol 1)

-

MitoSOX™ Red reagent stock solution (e.g., 5 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope, microplate reader, or flow cytometer

Procedure:

-

Preparation of MitoSOX™ Red Working Solution: Prepare a working solution of MitoSOX™ Red (e.g., 0.5-5 µM) in pre-warmed HBSS immediately before use. Protect from light.

-

Cell Staining: After Antimycin A treatment, remove the treatment medium and wash the cells twice with warm PBS.

-

Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.

-

Wash: Remove the staining solution and wash the cells gently three times with warm PBS.

-

Measurement:

-

Fluorescence Microscopy: Add fresh warm buffer to the cells and immediately visualize using a fluorescence microscope with appropriate filters (e.g., Rhodamine/TRITC).

-

Microplate Reader/Flow Cytometry: Follow the instrument-specific instructions for measuring fluorescence (Excitation/Emission: ~510/580 nm).

-

-

Data Analysis: Analyze the increase in red fluorescence in Antimycin A-treated cells compared to control cells.

Visualizations

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]

- 3. youtube.com [youtube.com]

- 4. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Antimycin A8b protocol for inhibiting mitochondrial electron transport chain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycin A is a potent inhibitor of the mitochondrial electron transport chain (ETC). Produced by Streptomyces bacteria, it specifically targets Complex III (cytochrome c reductase), a critical enzyme in cellular respiration.[1][2] By binding to the Qi site of cytochrome c reductase, Antimycin A blocks the transfer of electrons, thereby disrupting the proton gradient across the inner mitochondrial membrane and halting ATP synthesis.[1][2] This inhibition also leads to the generation of reactive oxygen species (ROS), such as superoxide.[3]

This document provides detailed protocols for the use of Antimycin A, with a focus on its application in studying mitochondrial dysfunction. While the user has specified Antimycin A8b, the available scientific literature predominantly refers to the more general "Antimycin A" or "Antimycin A1" in experimental protocols. The chemical structure for this compound is C₂₇H₃₈N₂O₉.[4] Due to the lack of specific protocols for this particular analog, the following information is based on the widely documented use of Antimycin A. Researchers should consider that the potency may vary between different Antimycin A analogs.[5]

Data Presentation

Quantitative Data on Antimycin A Inhibition

The inhibitory concentration of Antimycin A can vary depending on the cell type and the specific experimental conditions. The following table summarizes some reported IC₅₀ values for Antimycin A.

| Cell Line | Assay Conditions | Parameter Measured | IC₅₀ Value | Reference |

| L6 | 24h, high-glucose (25 mM) | ATP levels | Not specified | [6] |

| L6 | 24h, galactose (10 mM) | ATP levels | Not specified | [6] |

| H9c2 | 24h, high-glucose (25 mM) | ATP levels | 176.5 nM | [6] |

| H9c2 | 24h, galactose (10 mM) | ATP levels | 16.5 nM | [6] |

| HepG2 | 24h, high-glucose (25 mM) | ATP levels | 58.1 nM | [6] |

| HepG2 | 24h, galactose (10 mM) | ATP levels | 3.3 nM | [6] |

| Rhizoctonia solani | Not specified | Mycelial growth | 1.25 µg/mL | [7] |

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured mammalian cells using differential centrifugation.

Materials:

-

Cultured cells (70-80% confluency)

-

Ice-cold Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Hypotonic buffer

-

Isotonic buffer (Mitochondria Isolation Buffer - MIB)

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Harvest cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice for 10 minutes to allow the cells to swell.

-

Homogenize the swollen cells using a Dounce homogenizer with gentle strokes.

-

Immediately add an isotonic buffer to restore the osmotic balance.

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[8]

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the mitochondria.[8]

-

Discard the supernatant and wash the mitochondrial pellet with MIB.

-

Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function in real-time. Antimycin A is used in combination with other inhibitors to determine key parameters of mitochondrial respiration.